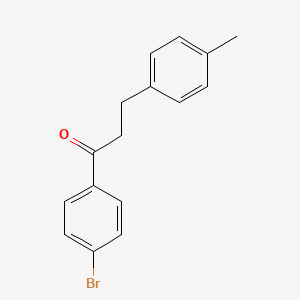

4'-Bromo-3-(4-methylphenyl)propiophenone

説明

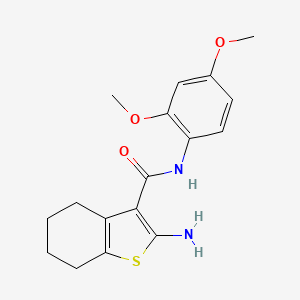

4'-Bromo-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H15BrO and its molecular weight is 303.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Organic Compounds

4'-Bromo-3-(4-methylphenyl)propiophenone serves as a key intermediate in the synthesis of complex molecules. For example, studies have explored its role in the synthesis of novel bromophenol derivatives, highlighting its utility in creating compounds with potential pharmacological activities. These synthetic approaches are crucial for developing new drugs and materials with enhanced properties (Yadav & Sowbna, 2012).

Antioxidant and Anticancer Activities

Research has also focused on derivatives of bromophenols, including those related to this compound, for their antioxidant and anticancer activities. For instance, methylated and acetylated derivatives of natural bromophenols have been synthesized and shown to exhibit significant antioxidant and anticancer potential on the cellular level, indicating the therapeutic potential of these compounds (Dong et al., 2022).

Novel Bromophenol Derivatives as Carbonic Anhydrase Inhibitors

Further extending its application in medicinal chemistry, novel bromophenol derivatives synthesized from this compound have been evaluated as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. These studies demonstrate the compound's relevance in discovering new therapeutic agents (Akbaba et al., 2013).

On-Surface Chemical Reactions

The compound's utility extends into materials science, where it has been used in on-surface chemical reactions to synthesize nonalternant polyaromatic hydrocarbons. This application underscores its versatility in facilitating novel synthetic pathways and contributing to the development of new materials with unique properties (Eisenhut et al., 2017).

作用機序

Target of Action

4’-Bromo-3-(4-methylphenyl)propiophenone is a chemical compound that belongs to the class of compounds known as phenylpropanoids. It is structurally similar to 4-Methylpropiophenone, which is a fundamental precursor for the synthesis of complex molecules by its reactive ketone group . It is used as an intermediate in the synthesis of 4-methylmethcathinone (4-MMC; mephedrone), a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers working with 4’-Bromo-3-(4-methylphenyl)propiophenone should follow standard laboratory practices, including proper handling, storage, and disposal. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

将来の方向性

生化学分析

Biochemical Properties

4’-Bromo-3-(4-methylphenyl)propiophenone plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo halogenation reactions, where the bromine atom interacts with specific enzymes that facilitate the addition of halogen atoms to organic molecules . Additionally, the carbonyl group in 4’-Bromo-3-(4-methylphenyl)propiophenone can participate in nucleophilic addition reactions, interacting with nucleophilic enzymes and proteins that catalyze these reactions .

Cellular Effects

The effects of 4’-Bromo-3-(4-methylphenyl)propiophenone on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 4’-Bromo-3-(4-methylphenyl)propiophenone can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . This interaction can lead to changes in gene expression, ultimately affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4’-Bromo-3-(4-methylphenyl)propiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules. The bromine atom in the compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions with proteins, further influencing their activity and function . These interactions can result in changes in gene expression, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Bromo-3-(4-methylphenyl)propiophenone can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Bromo-3-(4-methylphenyl)propiophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 4’-Bromo-3-(4-methylphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of 4’-Bromo-3-(4-methylphenyl)propiophenone can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

4’-Bromo-3-(4-methylphenyl)propiophenone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation and reduction reactions, facilitated by enzymes like cytochrome P450 . These metabolic pathways can lead to the formation of metabolites that may have distinct biochemical properties and effects .

Transport and Distribution

The transport and distribution of 4’-Bromo-3-(4-methylphenyl)propiophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of 4’-Bromo-3-(4-methylphenyl)propiophenone within tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 4’-Bromo-3-(4-methylphenyl)propiophenone is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the presence of specific amino acid sequences in the compound can facilitate its transport to the nucleus, where it may interact with nuclear proteins and influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity within the cell .

特性

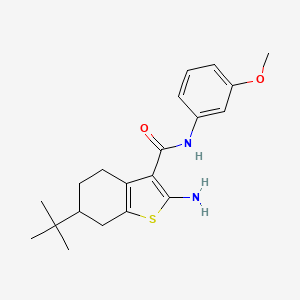

IUPAC Name |

1-(4-bromophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-5,7-10H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZCLXBNZDLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644121 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-71-3 | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)